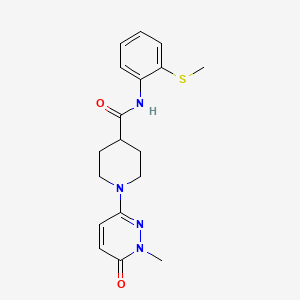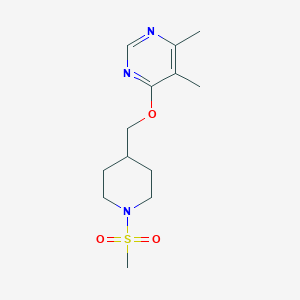
4,5-Dimethyl-6-((1-(methylsulfonyl)piperidin-4-yl)methoxy)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
While there isn’t specific information available on the synthesis of 4,5-Dimethyl-6-((1-(methylsulfonyl)piperidin-4-yl)methoxy)pyrimidine, there are general methods for synthesizing similar compounds. For instance, novel compounds of Piperidin-4-one skeleton have been synthesized using a simple and convenient method .Wirkmechanismus
The mechanism of action of 4,5-Dimethyl-6-((1-(methylsulfonyl)piperidin-4-yl)methoxy)pyrimidine involves the inhibition of PKCθ. PKCθ is a key regulator of T cell activation and differentiation. Inhibition of PKCθ prevents the activation of T cells and reduces the production of inflammatory cytokines. This leads to a reduction in inflammation and has potential therapeutic applications in the treatment of autoimmune diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. It has been found to be a potent and selective inhibitor of PKCθ. Inhibition of PKCθ leads to a reduction in the activation of T cells and the production of inflammatory cytokines. This leads to a reduction in inflammation and has potential therapeutic applications in the treatment of autoimmune diseases.
Vorteile Und Einschränkungen Für Laborexperimente
4,5-Dimethyl-6-((1-(methylsulfonyl)piperidin-4-yl)methoxy)pyrimidine has several advantages for lab experiments. It is a potent and selective inhibitor of PKCθ, which makes it a valuable tool for studying the role of PKCθ in immune system function. However, the compound has some limitations, including its low solubility in water and its potential toxicity.
Zukünftige Richtungen
There are several future directions for research on 4,5-Dimethyl-6-((1-(methylsulfonyl)piperidin-4-yl)methoxy)pyrimidine. One potential direction is the development of new therapeutic applications for the compound. It has been shown to have potential in the treatment of autoimmune diseases, but further research is needed to fully explore its therapeutic potential. Another potential direction is the development of new PKCθ inhibitors. This compound is a valuable tool for studying the role of PKCθ in immune system function, but new inhibitors may have better pharmacological properties and therapeutic potential.
Synthesemethoden
The synthesis of 4,5-Dimethyl-6-((1-(methylsulfonyl)piperidin-4-yl)methoxy)pyrimidine involves a multi-step process. The first step involves the reaction of 4,5-dimethyl-2-nitrobenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 1-(methylsulfonyl)piperidin-4-amine to form an intermediate product. This intermediate product is then reacted with 2-methoxy-5-methylpyrimidine-4-ol to form the final product.
Wissenschaftliche Forschungsanwendungen
4,5-Dimethyl-6-((1-(methylsulfonyl)piperidin-4-yl)methoxy)pyrimidine has been extensively studied for its potential therapeutic applications. It has been found to be a potent and selective inhibitor of protein kinase C theta (PKCθ). PKCθ is a protein kinase that plays a crucial role in the immune system and is involved in the activation of T cells. Inhibition of PKCθ has been shown to have therapeutic potential in the treatment of autoimmune diseases, such as rheumatoid arthritis and psoriasis.
Eigenschaften
IUPAC Name |
4,5-dimethyl-6-[(1-methylsulfonylpiperidin-4-yl)methoxy]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O3S/c1-10-11(2)14-9-15-13(10)19-8-12-4-6-16(7-5-12)20(3,17)18/h9,12H,4-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHOSALWGLMUDDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN=C1OCC2CCN(CC2)S(=O)(=O)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(2-chlorobenzyl)-3-(4-methoxybenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2624534.png)
![(4-((5-methoxybenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone](/img/structure/B2624535.png)
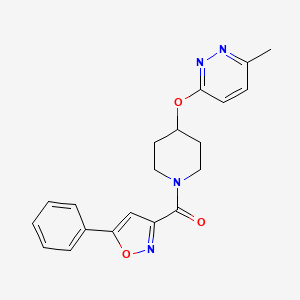



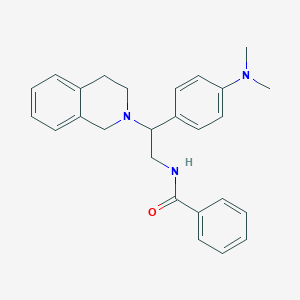
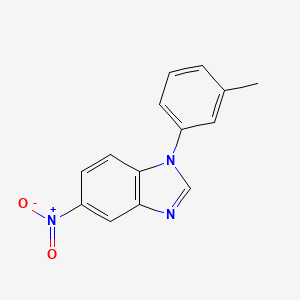
![[4-(Difluoromethylidene)cyclohexyl]methanesulfonyl chloride](/img/structure/B2624547.png)

![2-(4-Fluorophenyl)imidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B2624549.png)

![N-(3-Cyanothiolan-3-YL)-2-[(2-fluorophenyl)methyl]-1,3-thiazole-4-carboxamide](/img/structure/B2624553.png)
